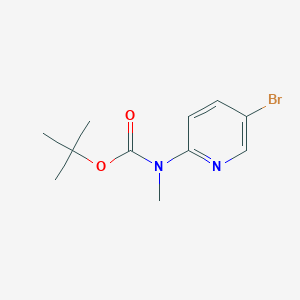

2-(N-BOC-N-methylamino)-5-bromopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-bromopyridin-2-yl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-6-5-8(12)7-13-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTZSPWLJTZRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458469 | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227939-01-7 | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine, a key building block in the development of novel pharmaceuticals. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support reproducibility and scalability.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the bromination of 2-aminopyridine. The resulting 2-amino-5-bromopyridine undergoes methylation, followed by the protection of the secondary amine with a di-tert-butyl dicarbonate (BOC) group to yield the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-Amino-5-bromopyridine

This procedure outlines the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine.[1][2]

Materials:

-

2-Aminopyridine

-

Phenyltrimethylammonium tribromide

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Benzene

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine (9.4 g, 0.1 mol) and dichloromethane (300 mL).

-

Add phenyltrimethylammonium tribromide (37.6 g, 0.1 mol) to the stirring solution.

-

Stir the reaction mixture at 30°C for 2 hours.

-

Wash the mixture with a saturated sodium chloride solution (40 mL).

-

Separate the organic layer and wash it with water (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude product.

-

Recrystallize the crude product from benzene to afford 2-amino-5-bromopyridine as a yellow solid.

Synthesis of 5-Bromo-N-methylpyridin-2-amine

This protocol describes the methylation of 2-amino-5-bromopyridine.[3]

Materials:

-

2-Amino-5-bromopyridine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Dry N,N-Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

5% Ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a suspension of NaH (0.44 g, 11 mmol) in dry DMF (40 mL), add 2-amino-5-bromopyridine (1.73 g, 10 mmol) in portions over 5-10 minutes.

-

Stir the resulting mixture for 15 minutes.

-

Add methyl iodide (0.61 mL, 10 mmol) at once.

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the mixture in vacuo.

-

Dilute the residue with 5% NH₄Cl solution (30 mL) and extract with CH₂Cl₂.

-

Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.

-

Purify the product by flash chromatography on silica gel (3% MeOH/CH₂Cl₂) to obtain 5-bromo-2-(methylamino)pyridine.

Synthesis of this compound

This procedure is adapted from the BOC protection of a similar compound and outlines the final step in the synthesis.[4]

Materials:

-

5-Bromo-N-methylpyridin-2-amine

-

Tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaH(TMS)₂, 1 M solution in THF)

-

Di-tert-butyl dicarbonate ((BOC)₂O)

Procedure:

-

Dissolve 5-bromo-N-methylpyridin-2-amine in THF.

-

Cool the solution to 0°C.

-

Add sodium bis(trimethylsilyl)amide solution dropwise.

-

After stirring for 5 minutes at 0°C, add di-tert-butyl dicarbonate in several portions.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify by chromatography to yield this compound.

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps.

| Step | Starting Material | Product | Reagents | Solvent | Yield (%) | Reference |

| 1 | 2-Aminopyridine | 2-Amino-5-bromopyridine | Phenyltrimethylammonium tribromide | Dichloromethane | 75 | [2] |

| 1 | 2-Aminopyridine | 2-Amino-5-bromopyridine | Phenyltrimethylammonium tribromide | Chloroform | 78-81 | [1][2] |

| 1 | 2-Aminopyridine | 2-Amino-5-bromopyridine | Acetic anhydride, Br₂, NaOH | - | 66.5 | [5] |

| 2 | 2-Amino-5-bromopyridine | 5-Bromo-N-methylpyridin-2-amine | NaH, Methyl iodide | DMF | 32 | [3] |

Note: The yield for Step 3 is not explicitly reported in the searched literature for this specific substrate and will be dependent on the specific reaction conditions and purification.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

Caption: Experimental workflow for the synthesis.

References

- 1. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 2. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. Synthesis routes of 5-bromo-N-methylpyridin-2-amine [benchchem.com]

- 4. 2-(Boc-amino)-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine

This guide provides a comprehensive overview of the synthetic protocol for 2-(N-BOC-N-methylamino)-5-bromopyridine, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis is a multi-step process involving the bromination of 2-aminopyridine, followed by N-methylation and subsequent protection of the secondary amine with a tert-butoxycarbonyl (BOC) group.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved in three sequential steps, starting from the commercially available 2-aminopyridine.

-

Bromination: The first step involves the regioselective bromination of 2-aminopyridine at the 5-position of the pyridine ring to yield 2-amino-5-bromopyridine.

-

N-Methylation: The resulting 2-amino-5-bromopyridine is then methylated on the primary amino group to form the secondary amine, 5-bromo-2-(methylamino)pyridine.

-

BOC Protection: Finally, the secondary amine of 5-bromo-2-(methylamino)pyridine is protected with a di-tert-butyl dicarbonate ((Boc)₂O) to afford the target compound, this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

This protocol describes the bromination of 2-aminopyridine using phenyltrimethylammonium tribromide.[1][2]

Materials:

-

2-Aminopyridine

-

Phenyltrimethylammonium tribromide

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Benzene (for recrystallization)

-

Ice water

Equipment:

-

Three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Condensing reflux pipe

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and condensing reflux pipe, add 9.4 g (0.1 mol) of 2-aminopyridine and 300 mL of dichloromethane.

-

To the stirred solution, add 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide.

-

Stir the mixture at 30°C for 2 hours.

-

After the reaction is complete, wash the mixture with 40 mL of a saturated sodium chloride solution.

-

Separate the organic layer using a separatory funnel and wash it 2-3 times with 20 mL of water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain an oily residue.

-

Cool the residue with ice water and add water to precipitate the solid crude product.

-

Recrystallize the crude product from benzene, filter, and dry to obtain 2-amino-5-bromopyridine as a yellow solid.

This protocol details the N-methylation of 2-amino-5-bromopyridine.

Materials:

-

2-Amino-5-bromopyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Dry N,N-Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

5% Ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Reaction flask

-

Magnetic stirrer

-

Vacuum evaporator

-

Chromatography column

Procedure:

-

To a suspension of 0.44 g (11 mmol) of NaH (60% dispersion in mineral oil) in 40 mL of dry DMF, add 1.73 g (10 mmol) of solid 2-amino-5-bromopyridine in portions over 5-10 minutes, allowing gas evolution to subside between additions.

-

Stir the resulting amber mixture for 15 minutes.

-

Add 0.61 mL (10 mmol) of methyl iodide all at once.

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the mixture in vacuo.

-

Dilute the residue with 30 mL of 5% NH₄Cl solution and extract with CH₂Cl₂.

-

Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.

-

Purify the product by flash chromatography on silica gel.

This protocol outlines the BOC protection of the secondary amine.[3][4][5][6]

Materials:

-

5-Bromo-2-(methylamino)pyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Reaction flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Dissolve the 5-bromo-2-(methylamino)pyridine (1.0 equivalent) in dichloromethane or tetrahydrofuran.

-

Add triethylamine (1.1 equivalents) or a catalytic amount of DMAP to the solution.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction with water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to obtain this compound.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Synthesis of 2-Amino-5-bromopyridine

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) | Reference |

| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 0.1 | 9.4 g | - | [1][2] |

| Phenyltrimethylammonium tribromide | C₉H₁₄Br₃N | 375.93 | 0.1 | 37.6 g | - | [1][2] |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | 300 mL | - | [1][2] |

| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | - | 8.1 g | 75 | [2] |

Table 2: Synthesis of 5-Bromo-2-(methylamino)pyridine

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Yield (%) | Reference |

| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | 10 | 1.73 g | - | |

| Sodium Hydride (60%) | NaH | 24.00 | 11 | 0.44 g | - | |

| Methyl Iodide | CH₃I | 141.94 | 10 | 0.61 mL | - | |

| 5-Bromo-2-(methylamino)pyridine | C₆H₇BrN₂ | 187.04 | - | - | Not Specified |

Table 3: Synthesis of this compound

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Notes |

| 5-Bromo-2-(methylamino)pyridine | C₆H₇BrN₂ | 187.04 | 1.0 | Starting material |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 1.1 | BOC protecting agent[3] |

| Triethylamine | C₆H₁₅N | 101.19 | 1.1 | Base[3] |

| This compound | C₁₁H₁₅BrN₂O₂ | 287.15 | - | Final product |

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the entire synthesis process, from starting materials to the final purified product.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 2. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Preparation of 2-(N-BOC-N-methylamino)-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine, a valuable building block in medicinal chemistry and drug development. This document outlines a reliable two-step synthetic pathway, including detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Overview of the Synthetic Strategy

The preparation of this compound is most effectively achieved through a two-step process commencing with the readily available starting material, 2-amino-5-bromopyridine. The synthetic route involves:

-

BOC Protection: The primary amino group of 2-amino-5-bromopyridine is first protected with a tert-butoxycarbonyl (BOC) group to form tert-butyl (5-bromopyridin-2-yl)carbamate. This step prevents undesired side reactions during the subsequent methylation.

-

N-Methylation: The resulting N-BOC protected intermediate is then N-methylated to yield the final product, this compound.

This strategy offers a controlled and efficient method for the synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (5-bromopyridin-2-yl)carbamate

This procedure details the protection of the primary amine of 2-amino-5-bromopyridine using di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 |

| Sodium bis(trimethylsilyl)amide (NaHMDS) | C₆H₁₈NNaSi₂ | 183.37 |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |

| Deionized Water | H₂O | 18.02 |

| 1N Hydrochloric Acid (HCl) | HCl | 36.46 |

Experimental Procedure:

-

To a solution of 2-amino-5-bromopyridine (8.65 g, 50 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) in a round-bottom flask, add sodium bis(trimethylsilyl)amide (NaHMDS) as a 1 M solution in THF (105 mL, 105 mmol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at 0 °C for 5 minutes.

-

Add di-tert-butyl dicarbonate (12 g, 55 mmol) to the reaction mixture in several portions.

-

Allow the reaction to warm to room temperature and stir for 30 minutes.

-

Dilute the reaction mixture with water (60 mL) and neutralize to a pH of 7-8 by the dropwise addition of ice-cold 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl (5-bromopyridin-2-yl)carbamate as an off-white solid.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 85% | [1] |

| Purity | >95% (by LC/MS) | [1] |

Step 2: Synthesis of this compound

This procedure describes the N-methylation of the BOC-protected amine to yield the final product.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| tert-Butyl (5-bromopyridin-2-yl)carbamate | C₁₀H₁₃BrN₂O₂ | 273.13 |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | NaH | 24.00 |

| Methyl Iodide (CH₃I) | CH₃I | 141.94 |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Diethyl Ether | C₄H₁₀O | 74.12 |

| Saturated Ammonium Chloride Solution (NH₄Cl) | NH₄Cl | 53.49 |

| Deionized Water | H₂O | 18.02 |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 |

Experimental Procedure:

-

To a solution of tert-butyl (5-bromopyridin-2-yl)carbamate (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Quantitative Data:

| Parameter | Value |

| Expected Yield | 70-80% |

| Purity | >98% |

Visualizing the Workflow

The following diagrams illustrate the logical progression of the synthesis.

Caption: Synthetic workflow for the preparation of this compound.

Caption: General experimental workflow for each synthetic step.

Conclusion

The described two-step synthesis provides a clear and reproducible pathway for the preparation of this compound. By following the detailed protocols, researchers can reliably synthesize this important intermediate for its application in various research and development endeavors, particularly in the field of medicinal chemistry. The provided quantitative data and workflow diagrams serve as a practical guide for the successful execution of this synthesis.

References

In-Depth Technical Guide: 2-(N-BOC-N-methylamino)-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-BOC-N-methylamino)-5-bromopyridine, also known by its IUPAC name tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with a bromine atom and a BOC-protected secondary amine, makes it a versatile building block for the synthesis of more complex molecules. The presence of the bromine atom allows for various cross-coupling reactions, while the protected amine group offers a site for further functionalization after deprotection. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical Properties

A summary of the key chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 227939-01-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [1][2][3] |

| Molecular Weight | 287.15 g/mol | [2][3] |

| Appearance | Solid (form may vary) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Structure:

Caption: Chemical structure of this compound.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the methyl group protons, and the tert-butyl protons of the BOC group. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyridine ring, the methyl group, the tert-butyl group, and the carbonyl carbon of the BOC protecting group.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the C-Br bond, the aromatic C-H and C=C/C=N bonds of the pyridine ring, and the strong carbonyl (C=O) stretch of the carbamate group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Experimental Protocols

Synthesis of this compound:

A plausible synthetic route to this compound involves a two-step process starting from 2-amino-5-bromopyridine.

Step 1: N-BOC Protection of 2-Amino-5-bromopyridine

-

Materials: 2-amino-5-bromopyridine, Di-tert-butyl dicarbonate (Boc₂O), and a suitable solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)), and a base (e.g., triethylamine or DMAP).

-

Procedure: 2-amino-5-bromopyridine is dissolved in the chosen solvent, and the base is added. Boc₂O is then added portion-wise to the solution, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product, tert-butyl (5-bromopyridin-2-yl)carbamate, is isolated and purified, typically by extraction and column chromatography.

Step 2: N-Methylation

-

Materials: tert-butyl (5-bromopyridin-2-yl)carbamate, a methylating agent (e.g., methyl iodide), a strong base (e.g., sodium hydride), and an anhydrous aprotic solvent (e.g., THF or DMF).

-

Procedure: The BOC-protected amine from Step 1 is dissolved in the anhydrous solvent under an inert atmosphere. The strong base is added to deprotonate the carbamate nitrogen, followed by the addition of the methylating agent. The reaction is stirred until completion. Work-up involves quenching the reaction, extraction, and purification by column chromatography to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is largely dictated by the pyridine ring, the bromine substituent, and the protected amino group.

-

Cross-Coupling Reactions: The bromine atom at the 5-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse compound libraries for drug screening.

-

Deprotection and Further Functionalization: The BOC group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the secondary methylamino group. This free amine can then be further functionalized through acylation, alkylation, or other amine-related chemistries to build more complex molecular architectures.

The structural motifs present in this compound are found in numerous biologically active compounds. The bromopyridine core is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities. The ability to selectively functionalize this molecule at two different positions makes it a valuable intermediate in the synthesis of potential therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases.

Caption: Reactivity and functionalization pathways.

Conclusion

This compound is a strategically important building block for the synthesis of novel organic compounds with potential applications in drug discovery and development. Its well-defined reactive sites allow for selective and diverse chemical modifications. This guide provides foundational knowledge for researchers and scientists working with this versatile compound, though further experimental validation of its properties and reactivity is encouraged.

References

An In-depth Technical Guide to 2-(N-BOC-N-methylamino)-5-bromopyridine

CAS Number: 227939-01-7

This technical guide provides a comprehensive overview of 2-(N-BOC-N-methylamino)-5-bromopyridine, a key building block for researchers, scientists, and professionals in drug development and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages established chemical principles and data from structurally related molecules to provide insights into its properties, synthesis, and potential applications.

Chemical Properties and Data

This compound, also known as tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate, is a halogenated pyridine derivative. The presence of the bromine atom at the 5-position and the N-BOC-N-methylamino group at the 2-position makes it a valuable intermediate for introducing a substituted aminopyridine moiety into more complex molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 227939-01-7 | [1] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [1] |

| Molecular Weight | 287.15 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in organic solvents such as methanol, chloroform, and ethyl acetate. Slightly soluble in water.[2][3] | Inferred from 2-amino-5-bromopyridine |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory practice |

Synthesis and Experimental Protocols

A plausible synthetic approach is the BOC protection of 2-amino-5-bromopyridine, followed by N-methylation.

Experimental Protocol: Synthesis of 2-(BOC-amino)-5-bromopyridine (Intermediate)

This protocol is based on a known procedure for the BOC protection of 2-amino-5-bromopyridine.[4]

Materials:

-

2-amino-5-bromopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) solution (e.g., 1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve 2-amino-5-bromopyridine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium bis(trimethylsilyl)amide in THF to the reaction mixture.

-

After stirring for a short period at 0 °C, add di-tert-butyl dicarbonate to the mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the careful addition of water and neutralize the mixture with 1N HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 2-(BOC-amino)-5-bromopyridine.

The subsequent N-methylation of 2-(BOC-amino)-5-bromopyridine would then yield the final product, this compound. This step typically involves a strong base (e.g., sodium hydride) and a methylating agent (e.g., methyl iodide) in an anhydrous aprotic solvent.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the bromopyridine core. The bromine atom at the 5-position is susceptible to displacement through various cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of drug discovery, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring. The general applicability of Suzuki-Miyaura coupling to bromopyridines suggests that this compound would be a suitable substrate.[5]

The BOC-protected and N-methylated amino group at the 2-position can modulate the electronic properties of the pyridine ring and can be deprotected in a later synthetic step if a free secondary amine is required for further functionalization or as a key pharmacophoric feature.

Visualizations

Logical Relationship in Synthesis

The following diagram illustrates a potential synthetic pathway for this compound, highlighting its role as a key intermediate.

Caption: Plausible synthetic route to the target compound.

Experimental Workflow: Application in Suzuki-Miyaura Coupling

This diagram outlines a general experimental workflow for utilizing this compound in a Suzuki-Miyaura cross-coupling reaction, a common application for such building blocks in drug discovery.

Caption: General workflow for Suzuki-Miyaura coupling.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds like 2-amino-5-bromopyridine are known to be irritants.[2] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable, albeit not extensively documented, building block in medicinal chemistry. Its structure allows for the strategic introduction of a protected and methylated aminopyridine moiety into target molecules, primarily through cross-coupling reactions at the bromine-substituted position. While detailed experimental protocols and quantitative data for this specific compound are sparse, its synthesis and reactivity can be reliably inferred from the well-established chemistry of its structural components. This guide provides a foundational understanding for researchers looking to incorporate this versatile intermediate into their synthetic strategies for the development of novel therapeutics.

References

- 1. PubChemLite - Tert-butyl n-[(5-bromopyrimidin-2-yl)methyl]carbamate (C10H14BrN3O2) [pubchemlite.lcsb.uni.lu]

- 2. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate | C11H15BrN2O2 | CID 45789881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 227939-01-7|tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

Technical Data Summary: 2-(N-BOC-N-methylamino)-5-bromopyridine

This document provides the calculated molecular weight for 2-(N-BOC-N-methylamino)-5-bromopyridine, a compound relevant to researchers and professionals in the field of drug development and chemical synthesis.

Molecular Composition and Weight

The molecular formula for this compound is C11H15BrN2O2. The molecular weight is determined by the sum of the atomic weights of its constituent atoms.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 15 | 1.008 | 15.120 |

| Bromine | Br | 1 | 79.904[1][2] | 79.904[1][2] |

| Nitrogen | N | 2 | 14.007[3][4][5] | 28.014 |

| Oxygen | O | 2 | 15.999[6][7][8] | 31.998 |

| Total | 287.157 |

The calculated molecular weight for this compound is 287.157 g/mol . This value is crucial for stoichiometric calculations in chemical reactions and for the characterization of the compound.

Logical Workflow for Molecular Weight Calculation

The process for determining the molecular weight of a chemical compound is systematic and follows a clear logical progression. This can be visualized as a straightforward workflow.

Molecular Weight Calculation Workflow

References

- 1. Bromine - Wikipedia [en.wikipedia.org]

- 2. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Nitrogen - Wikipedia [en.wikipedia.org]

- 5. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. princeton.edu [princeton.edu]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to tert-butyl N-(5-bromopyridin-2-yl)-N-methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and predicted analytical data for tert-butyl N-(5-bromopyridin-2-yl)-N-methylcarbamate. This compound is a potentially valuable building block in medicinal chemistry and drug discovery, serving as a scaffold for the synthesis of more complex molecules. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established synthetic methodologies and spectroscopic data from closely related analogues to provide a robust framework for its preparation and characterization.

Chemical Structure and Properties

tert-butyl N-(5-bromopyridin-2-yl)-N-methylcarbamate is a carbamate-protected aminopyridine derivative. The structure features a pyridine ring substituted with a bromine atom at the 5-position and a nitrogen atom at the 2-position. This nitrogen is further substituted with a methyl group and a tert-butoxycarbonyl (Boc) protecting group.

Below is a 2D representation of the chemical structure:

Caption: 2D Chemical Structure of tert-butyl N-(5-bromopyridin-2-yl)-N-methylcarbamate.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ |

| Molecular Weight | 289.15 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |

| LogP | ~2.5 - 3.5 (Estimated) |

Proposed Synthetic Pathway

The synthesis of tert-butyl N-(5-bromopyridin-2-yl)-N-methylcarbamate can be envisioned through a two-step process starting from commercially available 2-amino-5-bromopyridine. The proposed pathway involves an initial N-methylation of the primary amine followed by the protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group.

In-Depth Technical Guide: Spectral and Synthetic Overview of 2-(N-BOC-N-methylamino)-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data and synthetic approaches for the versatile building block, 2-(N-BOC-N-methylamino)-5-bromopyridine. This compound, also known as tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the fragmented nature of publicly available data, this guide consolidates known information to facilitate its use in research and development.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a foundational understanding of the molecule.

| Property | Value |

| Molecular Formula | C₁₁H₁₅BrN₂O₂[1] |

| Molecular Weight | 287.15 g/mol [2] |

| CAS Number | 227939-01-7[1] |

| Appearance | Solid (form may vary) |

Spectral Data

While a complete set of publicly available experimental spectra is limited, the following tables present the expected and reported spectral characteristics for this compound and its structural analogs. This data is crucial for the identification and characterization of the compound.

¹H NMR Spectroscopy

No complete experimental ¹H NMR data for this compound was found in the public domain. The following table provides predicted chemical shifts based on the analysis of structurally similar compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.3 | Doublet | 1H | H-6 (Pyridine) |

| ~ 7.8 | Doublet of Doublets | 1H | H-4 (Pyridine) |

| ~ 7.4 | Doublet | 1H | H-3 (Pyridine) |

| ~ 3.4 | Singlet | 3H | N-CH₃ |

| ~ 1.5 | Singlet | 9H | C(CH₃)₃ (BOC) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 154 | C=O (BOC) |

| ~ 153 | C-2 (Pyridine) |

| ~ 148 | C-6 (Pyridine) |

| ~ 141 | C-4 (Pyridine) |

| ~ 118 | C-5 (Pyridine) |

| ~ 112 | C-3 (Pyridine) |

| ~ 82 | C(CH₃)₃ (BOC) |

| ~ 36 | N-CH₃ |

| ~ 28 | C(CH₃)₃ (BOC) |

Mass Spectrometry

The mass spectrum provides critical information for confirming the molecular weight and isotopic distribution of the compound.

| m/z Value | Ion | Description |

| 287/289 | [M]⁺ | Molecular ion peak showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). |

| 231/233 | [M - C₄H₈]⁺ | Loss of isobutylene from the BOC group. |

| 187/189 | [M - C₅H₉O₂]⁺ | Loss of the entire BOC group. |

| 172/174 | [M - C₅H₉O₂ - CH₃]⁺ | Loss of the BOC group and the N-methyl group. |

Infrared (IR) Spectroscopy

The IR spectrum helps identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2980-2930 | Medium-Strong | C-H stretching (alkyl) |

| ~ 1725 | Strong | C=O stretching (carbamate) |

| ~ 1580, 1470 | Medium | C=C and C=N stretching (pyridine ring) |

| ~ 1370, 1390 | Medium | C-H bending (tert-butyl) |

| ~ 1150 | Strong | C-O stretching (carbamate) |

| ~ 820 | Strong | C-H out-of-plane bending (substituted pyridine) |

| ~ 600 | Medium | C-Br stretching |

Experimental Protocols

A detailed, verified experimental protocol for the synthesis of this compound is not available in the public literature. However, a general synthetic approach can be inferred from standard organic chemistry procedures for the N-methylation and N-BOC protection of aminopyridines.

Synthesis of 2-(N-Methylamino)-5-bromopyridine

-

Starting Material: 2-Amino-5-bromopyridine.

-

N-Formylation: The amino group is first protected, for example, by reacting 2-amino-5-bromopyridine with ethyl formate in the presence of a base to form the N-formyl derivative.

-

Reduction: The formyl group is then reduced to a methyl group using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent (e.g., THF, diethyl ether).

-

Work-up and Purification: The reaction is carefully quenched, followed by an aqueous work-up and extraction with an organic solvent. The crude product is then purified by column chromatography.

Synthesis of this compound

-

Starting Material: 2-(N-Methylamino)-5-bromopyridine.

-

BOC Protection: The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the synthesis and analysis of this compound.

Caption: Molecular structure of this compound.

Caption: General workflow for the synthesis and analysis of the target compound.

References

Technical Guide: ¹H NMR Analysis of 2-(N-BOC-N-methylamino)-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(N-BOC-N-methylamino)-5-bromopyridine, a key building block in medicinal chemistry and drug discovery. The following sections detail the predicted ¹H NMR data, a standard experimental protocol for acquiring such data, and a visualization of the molecule's structure and proton network.

¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from analogous structures. The spectrum is typically recorded in deuterated chloroform (CDCl₃) at 400 MHz.

| Chemical Shift (δ) (ppm) | Integration | Multiplicity | Coupling Constant (J) (Hz) | Proton Assignment |

| ~8.35 | 1H | d | ~2.4 | H-6 |

| ~7.75 | 1H | dd | ~8.8, 2.4 | H-4 |

| ~7.20 | 1H | d | ~8.8 | H-3 |

| 3.25 | 3H | s | - | N-CH₃ |

| 1.50 | 9H | s | - | C(CH₃)₃ (BOC) |

Experimental Protocol

A standard protocol for the acquisition of a ¹H NMR spectrum for this compound is outlined below.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the spectrometer is calibrated to the residual solvent peak.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Solvent: CDCl₃

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak of CDCl₃ (7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to assign the signals to the respective protons in the molecule.

Structural Visualization and Proton Coupling Network

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the key through-bond couplings between the aromatic protons.

Caption: Structure and key proton couplings of this compound.

A Technical Guide to the ¹³C NMR Spectroscopy of 2-(N-BOC-N-methylamino)-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-(N-BOC-N-methylamino)-5-bromopyridine. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents predicted chemical shifts based on the analysis of structurally similar molecules. It also includes a comprehensive experimental protocol for acquiring high-quality ¹³C NMR spectra for this and related pyridine derivatives.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions are derived from empirical data of analogous compounds, including substituted bromopyridines and N-BOC protected amines.[1][2][3][4][5] The numbering of the carbon atoms corresponds to the molecular structure depicted in Figure 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Rationale for Prediction |

| C2 | 153-158 | Singlet (Quaternary) | Expected to be downfield due to the electronegative nitrogen atom of the pyridine ring and the attached N-BOC-N-methylamino group. |

| C3 | 108-112 | Singlet (CH) | Shielded relative to other pyridine carbons, influenced by the adjacent amino substituent. |

| C4 | 140-145 | Singlet (CH) | Expected to be in the typical aromatic region for pyridines. |

| C5 | 115-120 | Singlet (Quaternary) | Directly attached to the bromine atom, causing a downfield shift compared to an unsubstituted carbon, but potentially shielded by the amino group at C2. |

| C6 | 148-152 | Singlet (CH) | Downfield shift due to the adjacent ring nitrogen. |

| C=O (BOC) | 152-155 | Singlet (Quaternary) | Characteristic chemical shift for the carbonyl carbon in a BOC protecting group.[3] |

| C(CH₃)₃ (BOC) | 80-83 | Singlet (Quaternary) | Typical chemical shift for the quaternary carbon of the tert-butyl group in a BOC moiety. |

| C(CH₃)₃ (BOC) | 28-30 | Singlet (CH₃) | Characteristic chemical shift for the methyl carbons of the tert-butyl group in a BOC moiety. |

| N-CH₃ | 35-40 | Singlet (CH₃) | Expected chemical shift for a methyl group attached to a nitrogen atom. |

Molecular Structure and Carbon Numbering

The logical relationship between the carbon atoms and their predicted chemical shifts can be visualized through the following molecular structure diagram.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a detailed methodology for acquiring high-quality ¹³C NMR spectra for pyridine derivatives such as this compound.[1]

1. Sample Preparation

-

Sample Weighing: Accurately weigh 20-30 mg of the compound for ¹³C NMR analysis into a clean, dry NMR tube.

-

Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[6]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[7]

2. NMR Spectrometer Setup

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

Probe Tuning: Tune and match the NMR probe to the ¹³C frequency.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30') is typically used.

-

Acquisition Time (AQ): Set to 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range.[8]

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm.

Workflow for ¹³C NMR Analysis

The following diagram illustrates the general workflow from sample preparation to spectral analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Amino-5-bromopyridine(1072-97-5) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR spectrum [chemicalbook.com]

- 6. repositorio.uam.es [repositorio.uam.es]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

Synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine, a valuable building block in pharmaceutical and organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and logical process visualizations.

Synthetic Strategy Overview

The most common and efficient synthetic route to this compound initiates from the commercially available starting material, 2-aminopyridine. The overall synthesis is a three-step process:

-

Bromination: Regioselective bromination of 2-aminopyridine at the 5-position to yield 2-amino-5-bromopyridine.

-

N-Methylation: Introduction of a methyl group to the amino function of 2-amino-5-bromopyridine to form 2-(methylamino)-5-bromopyridine.

-

N-BOC Protection: Protection of the secondary amine with a di-tert-butyl dicarbonate (Boc) group to afford the final product, this compound.

An alternative, though less direct, pathway involves the initial N-BOC protection of 2-aminopyridine, followed by bromination and subsequent N-methylation. However, the former route is generally preferred due to better control of regioselectivity and fewer potential side reactions.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyridine

The synthesis of 2-amino-5-bromopyridine is a critical first step.[1] Several methods exist for the bromination of 2-aminopyridine, with a common approach utilizing phenyltrimethylammonium tribromide as the brominating agent in a suitable solvent.[2][3]

Reaction Scheme:

References

Technical Guide: A Proposed Synthetic Route for N-Methylation and BOC Protection of 2-amino-5-bromopyridine

This document provides a comprehensive technical guide for the synthesis of tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate, a key intermediate for researchers, scientists, and professionals in drug development. The process involves a two-step synthetic sequence: the N-methylation of 2-amino-5-bromopyridine, followed by the tert-butyloxycarbonyl (BOC) protection of the resulting secondary amine. The protocols detailed herein are based on established chemical principles and analogous transformations reported in the scientific literature.

Overall Synthetic Scheme

The synthetic pathway begins with the starting material, 2-amino-5-bromopyridine, which is first N-methylated to yield (5-bromopyridin-2-yl)methylamine. This intermediate is then protected with a BOC group using di-tert-butyl dicarbonate (Boc₂O) to afford the final product, tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate.

Caption: Overall two-step synthesis pathway.

Step 1: N-methylation of 2-amino-5-bromopyridine

The selective mono-methylation of the primary amino group of 2-amino-5-bromopyridine can be achieved using a strong base to deprotonate the amine, followed by quenching with an electrophilic methyl source like methyl iodide.

Experimental Protocol

-

Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-5-bromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

-

Reaction : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Methylation : Cool the reaction mixture back to 0 °C. Add methyl iodide (MeI, 1.1 eq) dropwise via the dropping funnel.

-

Completion : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Data Summary: N-Methylation

| Parameter | Value | Notes |

| Reagents | ||

| 2-amino-5-bromopyridine | 1.0 eq | Starting Material |

| Sodium Hydride (NaH) | 1.1 eq | Base (60% dispersion in oil) |

| Methyl Iodide (MeI) | 1.1 eq | Methylating Agent |

| Solvent | Anhydrous THF | |

| Conditions | ||

| Temperature | 0 °C to Room Temperature | Controlled addition of reagents at low temp. |

| Reaction Time | 12 - 16 hours | Monitored by TLC |

| Work-up | Aqueous quench, Ethyl Acetate Extraction | |

| Purification | Flash Column Chromatography | Silica Gel |

| Typical Yield | 50-70% | Yields can vary based on reaction scale and purity. |

Reaction Pathway: N-Methylation

Caption: N-methylation of 2-amino-5-bromopyridine.

Step 2: BOC Protection of (5-bromopyridin-2-yl)methylamine

The protection of the newly formed secondary amine is readily accomplished using di-tert-butyl dicarbonate (Boc₂O). The tert-butyloxycarbonyl (BOC) group is a common and robust protecting group for amines, stable to a wide range of conditions but easily removed with acid.[1][2]

Experimental Protocol

-

Preparation : Dissolve the N-methylated intermediate, (5-bromopyridin-2-yl)methylamine (1.0 eq), in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

Addition of Base : Add triethylamine (TEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature. For less reactive amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added.[1][3]

-

BOC Anhydride Addition : Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the mixture. The reaction is typically stirred at room temperature.[3]

-

Reaction Monitoring : Stir the reaction for 2-12 hours.[4] Monitor its progress by TLC until the starting material is consumed.

-

Work-up : Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

-

Extraction : Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3] The crude residue can be purified by flash chromatography if necessary to yield tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate.

Data Summary: BOC Protection

| Parameter | Value | Notes & References |

| Reagents | ||

| Substrate | (5-bromopyridin-2-yl)methylamine (1.0 eq) | Product from Step 1 |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) | |

| Base | Triethylamine (TEA, 1.5 eq) | |

| Catalyst (optional) | 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) | For less reactive amines.[1] |

| Solvent | Dichloromethane (DCM) or THF | [4] |

| Conditions | ||

| Temperature | Room Temperature | [3] |

| Reaction Time | 2 - 12 hours | Monitored by TLC.[4] |

| Work-up | NH₄Cl quench, Organic Extraction | [3] |

| Purification | Flash Column Chromatography (if needed) | Silica Gel |

| Typical Yield | 80-95% | High yields are common for this reaction.[5][6] |

Reaction Pathway: BOC Protection

Caption: BOC protection of the secondary amine.

Consolidated Experimental Workflow

The entire process, from starting material to the final protected product, involves a sequence of reaction, work-up, and purification steps.

Caption: Consolidated experimental workflow.

References

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Contact Support [mychemblog.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 6. 2-(Boc-amino)-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions of 2-(N-BOC-N-methylamino)-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-(N-BOC-N-methylamino)-5-bromopyridine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The methodologies described herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—offer efficient pathways for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Introduction to Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. For derivatives of this compound, these reactions allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring, a common scaffold in pharmaceutical agents. The N-BOC protecting group on the amino functionality enhances the stability and solubility of the substrate while preventing interference with the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an organic halide. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.

Quantitative Data

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | ~85 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | ~82 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ | Isopropanol/H₂O (2:1) | 85 | 10 | ~88 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | ~75 |

Yields are estimated based on reactions with structurally similar aminobromopyridines and may vary for the specified substrate.[1][2][3][4]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.5 equiv)

-

Anhydrous 1,4-dioxane

-

Degassed deionized water

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the corresponding arylboronic acid, and potassium phosphate.

-

Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

-

Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).[2]

-

Stir the reaction mixture at 90 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[1]

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a highly versatile method for the synthesis of arylamines from aryl halides.[5]

Quantitative Data

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (5) | dppp (5) | NaOt-Bu | Toluene | 80 | 14 | ~93 |

| 2 | Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 12 | ~90 |

| 3 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | ~85 |

| 4 | Cyclopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu | Toluene | 80 | 14 | ~55 |

Yields are estimated based on reactions with structurally similar bromopyridines and may vary for the specified substrate.[6][7]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-5 mol%)

-

Phosphine ligand (e.g., XPhos, dppp) (4-10 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

-

Anhydrous toluene

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide under an inert atmosphere.

-

Add this compound to the flask.

-

Seal the flask and evacuate and backfill with an inert gas (repeat three times).

-

Add anhydrous toluene via syringe, followed by the amine.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-18 hours. Monitor the reaction by TLC or LC-MS.[6]

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Dilute the mixture with ethyl acetate, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Workflow

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8]

Quantitative Data

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~96 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 16 | ~90 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 16 | ~85 |

| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 16 | ~90 |

Yields are estimated based on reactions with structurally similar aminobromopyridines and may vary for the specified substrate.[9][10][11]

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(CF₃COO)₂, Pd(PPh₃)₄) (2.5-5 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., DMF, THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add the palladium catalyst and copper(I) iodide under an inert atmosphere.

-

Add the anhydrous solvent and stir for 15 minutes.

-

Add this compound, the terminal alkyne, and triethylamine.

-

Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) for 3-16 hours. Monitor the reaction progress by TLC or LC-MS.[10]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Workflow

Caption: General workflow for the Sonogashira cross-coupling reaction.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Solvents are flammable and should be kept away from ignition sources. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. benchchem.com [benchchem.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(N-BOC-N-methylamino)-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-(N-BOC-N-methylamino)-5-bromopyridine, a valuable building block in medicinal chemistry. The presence of the N-BOC protecting group and the pyridine nitrogen introduces specific electronic and steric considerations that necessitate careful optimization of reaction conditions to achieve high yields and selectivity.

The reaction involves the coupling of an aryl halide (this compound) with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[1][3] The catalytic cycle is generally understood to proceed through oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to afford the desired N-arylated product and regenerate the Pd(0) catalyst.[3][4]

Data Presentation: Reaction Parameters and Outcomes

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of bromopyridine substrates with various amines. This data, extrapolated from closely related systems, serves as a strong starting point for the optimization of the reaction with this compound.

Table 1: General Reaction Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Parameter | Recommended Conditions |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Xantphos, BINAP, RuPhos, BrettPhos |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-110 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

Table 2: Representative Examples with Various Amine Coupling Partners (Based on Analogs)

| Entry | Amine | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2), Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | ~90 |

| 2 | Aniline | Pd(OAc)₂ (2), BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | ~85 |

| 3 | Benzylamine | Pd₂(dba)₃ (1), RuPhos (2) | K₂CO₃ (2.0) | Toluene | 100 | 16 | ~88 |

| 4 | n-Butylamine | Pd(OAc)₂ (2), BrettPhos (4) | NaOtBu (1.4) | THF | 80 | 24 | ~92 |

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a secondary and a primary amine. All manipulations should be carried out under an inert atmosphere using standard Schlenk techniques or in a glovebox.

Protocol 1: Coupling with a Secondary Amine (e.g., Morpholine)

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

-

Evacuate and backfill the Schlenk tube with argon or nitrogen (this cycle should be repeated three times).

-

Add anhydrous toluene via syringe, followed by the addition of morpholine.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Coupling with a Primary Amine (e.g., Benzylamine)

Materials:

-

This compound (1.0 equiv)

-

Benzylamine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous Dioxane

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound, cesium carbonate, Pd(OAc)₂, and BINAP to an oven-dried Schlenk tube containing a magnetic stir bar.

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add anhydrous dioxane, followed by benzylamine, via syringe.

-

Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 18-24 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

The crude product can be purified by flash chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the experimental workflow and the underlying catalytic cycle.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 2-(N-BOC-N-methylamino)-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-BOC-N-methylamino)-5-bromopyridine is a versatile bifunctional building block crucial in medicinal chemistry for the synthesis of complex heterocyclic molecules. Its structure, featuring a bromine atom at the 5-position and a BOC-protected secondary amine at the 2-position, offers two distinct and orthogonally reactive sites. This allows for sequential and controlled chemical modifications, making it an ideal starting material for constructing libraries of compounds for drug discovery, particularly in the development of targeted therapies like kinase inhibitors.